4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid
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Overview
Description
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is a synthetic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. This compound is often studied in the context of its formation, metabolism, and effects on biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid typically involves the nitrosation of a precursor compound. The reaction conditions often include acidic environments and nitrosating agents such as sodium nitrite. The specific synthetic route may vary depending on the desired isotopic labeling and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. general principles of chemical synthesis, such as batch processing and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive species or breakdown products.
Reduction: Reduction reactions may convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitroso derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is primarily used in scientific research to study:
Carcinogenesis: Its role in the formation of cancerous cells, particularly in relation to tobacco use.
Metabolism: How the compound is metabolized in biological systems and its metabolic pathways.
Toxicology: The toxic effects of the compound on various biological systems.
Analytical Chemistry: Methods for detecting and quantifying nitrosamines in different matrices.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid involves its interaction with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The compound can form adducts with DNA, causing mutations that may lead to cancer. The molecular targets include various enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine with known carcinogenic properties.
N-Nitrosopyrrolidine (NPYR): A nitrosamine found in tobacco smoke and certain foods.
N-Nitrosodiethylamine (NDEA): A nitrosamine used in research to study carcinogenesis.
Uniqueness
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is unique due to its specific structure and isotopic labeling, which makes it valuable for tracing and studying metabolic pathways in research settings.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3 |
InChI Key |
NZSNJPDBPMIBSP-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CCC(=O)O)C1=CN=CC=C1)N=O |
Canonical SMILES |
CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |
Origin of Product |
United States |
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